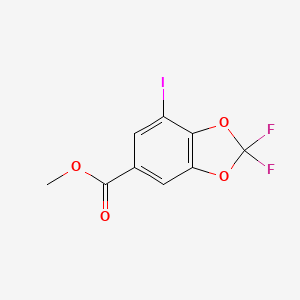

Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate

Description

Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate (CAS: 1298047-55-8) is a halogenated benzodioxole derivative characterized by a 1,3-benzodioxole core substituted with iodine at position 7, two fluorine atoms at position 2, and a methyl ester group at position 3. This compound is supplied as an industrial-grade chemical with ≥99% purity, typically packaged in 25 kg cardboard drums . Its structural features, including the electron-withdrawing fluorine atoms and iodine substituent, confer unique reactivity and stability, making it valuable in pharmaceutical and fine chemical synthesis. Suppliers such as LEAP CHEM CO., LTD. and CHEMLYTE SOLUTIONS CO., LTD. highlight its use in research and bulk manufacturing, particularly as a building block for active pharmaceutical ingredients (APIs) .

Properties

IUPAC Name |

methyl 2,2-difluoro-7-iodo-1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2IO4/c1-14-8(13)4-2-5(12)7-6(3-4)15-9(10,11)16-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBPVMAEUGLOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)I)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate typically involves the iodination and fluorination of benzodioxole derivatives. One common method includes the reaction of 7-hydroxy-2,2-difluoro-1,3-benzodioxole with iodine and a suitable oxidizing agent to introduce the iodine atom at the 7-position. This is followed by esterification with methanol to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.

Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for the modification of biological activity in drug development.

Anticancer Properties

Recent studies have indicated that derivatives of benzodioxole compounds exhibit anticancer activity. For instance, compounds structurally similar to this compound have been tested for their ability to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that certain analogs effectively inhibited proliferation in melanoma cells, suggesting potential pathways for treatment against skin cancers .

Antimicrobial Activity

Research has shown that this compound derivatives can possess significant antimicrobial properties. A study on related compounds revealed their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes .

Agricultural Applications

The compound is also explored for its utility in agricultural chemistry. As an intermediate for synthesizing agrochemicals, it plays a role in developing herbicides and fungicides.

Herbicidal Activity

Several studies have reported that benzodioxole derivatives exhibit herbicidal properties. This compound has been evaluated for its ability to inhibit the growth of common weeds. Experimental results indicate that formulations containing this compound can effectively suppress weed growth while being less harmful to crop plants .

Insecticidal Properties

In addition to herbicidal activity, this compound has shown potential as an insecticide. Research indicates that certain derivatives can disrupt the nervous system of target pests, leading to mortality or repellent effects .

Material Science Applications

This compound is also investigated for its role in material science.

Polymer Synthesis

The compound can be utilized in the synthesis of polymers with specific properties tailored for applications in coatings and adhesives. Its unique structure allows for enhanced thermal stability and resistance to environmental degradation .

Data Tables and Case Studies

Mechanism of Action

The mechanism of action of Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets. The presence of iodine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate can be contrasted with related benzodioxole derivatives, as detailed below:

Table 1: Comparative Analysis of Benzodioxole Derivatives

Key Comparative Insights

Substituent Effects on Reactivity :

- The iodine substituent in the target compound enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its polarizable C–I bond, a feature absent in methoxy- or hydroxyl-substituted analogs .

- Fluorine atoms at position 2 enhance ring stability via electron-withdrawing effects, contrasting with diphenyl groups in other derivatives, which introduce steric bulk and reduce reactivity .

Electronic and Steric Profiles :

- Compared to Bifendate (multiple methoxy groups), the target compound’s fluorine and iodine substituents create a more electron-deficient aromatic system, favoring electrophilic substitutions or metal-catalyzed reactions .

- The diphenyl-substituted analogs (e.g., and ) exhibit reduced solubility and slower reaction kinetics due to steric hindrance, whereas the target’s smaller halogens allow for broader solvent compatibility .

Functional Group Utility :

- The methyl ester at position 5 is common across derivatives, but the iodine in the target compound provides a handle for further functionalization (e.g., radioisotope labeling in pharmaceuticals) .

- Hydroxyl or acetyloxy groups in analogs () enable hydrogen bonding or hydrolysis pathways, which are less relevant to the halogenated target compound .

Applications :

- The target compound’s halogenation profile aligns with its use in API synthesis , where stability and controlled reactivity are critical. In contrast, hydroxylated derivatives () are more suited for antioxidant or natural product applications .

Biological Activity

Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate is a synthetic compound derived from the benzodioxole class, known for its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

The compound's structure is characterized by the presence of iodine and difluoromethyl groups, which can significantly influence its biological interactions. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H6F2I O4 |

| Molecular Weight | 292.04 g/mol |

| Solubility | Soluble in organic solvents |

| LogP | 3.77 |

Antioxidant Activity

Recent studies have investigated the antioxidant potential of various benzodioxole derivatives. For example, similar compounds have shown moderate antioxidant activity using DPPH-scavenging assays. In a comparative study, a related compound exhibited an IC50 value of 86.3 μM, indicating potential for further exploration in oxidative stress-related conditions .

Anticancer Properties

Research indicates that benzodioxole derivatives may possess anticancer properties by inhibiting specific kinases involved in cancer progression. In particular, compounds that modulate the activity of cyclin-dependent kinases (CDKs) have been highlighted for their role in cell cycle regulation and cancer therapy . this compound may similarly affect these pathways due to its structural analogies with known inhibitors.

Case Studies

- Inhibition of Drug Resistance : A study focusing on novel small molecules indicated that benzodioxole derivatives could counteract drug resistance in cancer treatments by altering cellular transport mechanisms . Although specific data on this compound is limited, its structural features suggest it may exhibit similar effects.

- Antibacterial Activity : Compounds within the benzodioxole class have been evaluated for antibacterial properties, with some derivatives showing promising results against various bacterial strains. This suggests that this compound might also be effective against pathogenic bacteria .

Research Findings

Recent literature reviews and experimental studies have focused on synthesizing and evaluating the biological activities of benzodioxole derivatives. Key findings include:

- Synthesis Techniques : Efficient synthetic routes have been developed for creating methyl 7-iodo derivatives using halogenation techniques that preserve biological activity .

- Structure-Activity Relationship (SAR) : The presence of halogen atoms (like iodine) and difluoromethyl groups has been correlated with increased potency in biological assays. Understanding these relationships aids in designing more effective analogs .

Q & A

Q. What are the established synthetic routes for Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate, and how can iodination at the 7-position be optimized?

A methodological approach involves:

- Step 1: Start with a 1,3-benzodioxole scaffold (e.g., methyl 2,2-difluoro-1,3-benzodioxole-5-carboxylate, CAS 773873-95-3) as a precursor .

- Step 2: Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) to direct iodination to the 7-position. The electron-withdrawing ester group at the 5-position may meta-direct iodination.

- Step 3: Optimize reaction conditions (solvent, temperature, stoichiometry) to minimize byproducts. For example, polar aprotic solvents (DCM, DMF) at 0–25°C improve regioselectivity.

- Purification: Column chromatography or recrystallization (e.g., heptane/ethyl acetate) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

- ¹H/¹³C NMR:

- The difluoro group (CF₂) appears as a singlet near δ 120–130 ppm in ¹³C NMR.

- The iodo substituent deshields adjacent protons, causing downfield shifts (e.g., H-6 and H-8 in the benzodioxole ring).

- IR Spectroscopy:

- X-ray Crystallography: Validates planarity of the benzodioxole ring and substituent geometry (e.g., torsion angles for the ester group) .

Advanced Research Questions

Q. How does the 7-iodo substituent influence reactivity in cross-coupling reactions compared to bromo or chloro analogs?

The iodine atom serves as a superior leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Key considerations:

- Reactivity: Iodo derivatives undergo coupling at lower temperatures (e.g., 60–80°C) compared to bromo analogs (100–120°C), reducing side reactions.

- Scope: Compatibility with boronic acids bearing electron-withdrawing groups (e.g., nitro, cyano) is enhanced due to iodine’s lower electronegativity.

- Example: Coupling with aryl boronic acids could yield biphenyl derivatives for pharmaceutical intermediates, as seen in analogous brominated benzodioxoles .

Q. How should researchers address contradictions in reported synthetic yields or spectral data for this compound?

- Yield Discrepancies: Varying iodination conditions (e.g., excess iodine, prolonged reaction times) may lead to over-iodination or ring-opening byproducts. Systematic optimization of stoichiometry (1.1–1.3 equiv ICl) and monitoring via TLC is advised .

- Spectral Anomalies: Solvent polarity (e.g., DMSO vs. CDCl₃) can shift NMR peaks. For example, the ester methyl group may resonate at δ 3.8–4.0 ppm in CDCl₃ but upfield in DMSO-d5. Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What role does this compound play in the development of bioactive molecules?

- Pharmaceutical Intermediates: The 2,2-difluoro-1,3-benzodioxole core is a key motif in antifungal agents (e.g., fludioxonil derivatives) .

- API Synthesis: It may serve as a precursor for liver-protective agents (e.g., biphenyl derivatives for hepatitis treatment) or kinase inhibitors via functionalization of the iodinated position .

Q. How does the compound’s stability vary under different storage or reaction conditions?

- Thermal Stability: Predicted decomposition temperatures (~271°C) suggest stability below 150°C, but experimental validation via thermogravimetric analysis (TGA) is recommended.

- Light Sensitivity: Halogenated aromatics are prone to photodegradation; store in amber vials under inert gas .

Methodological Guidance

Q. What safety protocols are essential when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.